molecular formula C7H8LiN3O2 B2417790 Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate CAS No. 2402789-79-9

Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate

Cat. No.: B2417790
CAS No.: 2402789-79-9
M. Wt: 173.1
InChI Key: IWBWDSZTPAIDEI-TYSVMGFPSA-M
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Description

Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate is a synthetic compound that combines lithium with a cyclopropane carboxylate derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring and the cyclopropane moiety suggests unique chemical properties and reactivity.

Properties

IUPAC Name

lithium;(1R,2R)-2-(3-methyl-1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.Li/c1-3-8-6(10-9-3)4-2-5(4)7(11)12;/h4-5H,2H2,1H3,(H,11,12)(H,8,9,10);/q;+1/p-1/t4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBWDSZTPAIDEI-TYSVMGFPSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NNC(=N1)C2CC2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC1=NNC(=N1)[C@@H]2C[C@H]2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate typically involves multiple steps:

    Formation of the Cyclopropane Carboxylate: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne.

    Lithium Salt Formation: The final step involves the deprotonation of the carboxylic acid group using a lithium base, such as lithium hydroxide, to form the lithium salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Simmons-Smith reaction and the Huisgen cycloaddition, as well as advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyclopropane ring, potentially opening it to form linear or branched products.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Open-chain carboxylates.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used to study the effects of lithium on biological systems, particularly in the context of its interaction with the triazole and cyclopropane moieties.

Medicine

Medically, the compound may have potential as a therapeutic agent

Industry

Industrially, the compound could be used in the development of new materials, particularly those that require the unique properties of the cyclopropane ring and the triazole moiety.

Mechanism of Action

The mechanism of action of Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate would depend on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, through the triazole ring. The lithium ion could modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Lithium;(1R,2R)-2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate: Similar structure but without the methyl group on the triazole ring.

    Lithium;(1R,2R)-2-(5-methyl-1H-1,2,3-triazol-3-yl)cyclopropane-1-carboxylate: Similar structure but with a different triazole isomer.

Uniqueness

The presence of the 5-methyl group on the 1H-1,2,4-triazole ring and the specific stereochemistry of the cyclopropane ring make Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate unique. These features can influence its reactivity and interactions with biological targets, potentially leading to distinct properties and applications compared to similar compounds.

Biological Activity

Lithium;(1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate is a compound with notable biological activity. It has gained attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The molecular formula for this compound is C7H8LiN3O2, with a molecular weight of 173.1 g/mol .

PropertyValue
Molecular Formula C7H8LiN3O2
Molecular Weight 173.1 g/mol
IUPAC Name This compound
Purity 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing triazole moieties often exhibit antifungal and antibacterial properties. The triazole ring can inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death .

Antifungal Activity

Recent studies have demonstrated that derivatives of triazole compounds show significant antifungal activity against various strains of fungi. For instance, a comparative analysis revealed that the (+) isomer of similar triazole compounds exhibited higher antifungal efficacy than fluconazole against Candida albicans and Cryptococcus neoformans .

Case Studies

Several case studies have explored the efficacy and safety profiles of this compound:

  • In Vivo Studies : In murine models, the compound demonstrated effective antifungal activity with an LD50 value indicating a favorable safety profile at lower doses compared to traditional antifungals .
  • Toxicity Assessment : Toxicological evaluations indicated that the compound was well-tolerated at doses up to 10 mg/kg/day in animal models, suggesting a low toxicity risk .

Pharmacological Applications

The compound's unique structure suggests potential applications in treating fungal infections and possibly other conditions related to cellular signaling pathways influenced by lithium ions. Lithium is known for its mood-stabilizing effects in psychiatric disorders, which may also play a role in the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid?

  • Methodology : Cyclopropane ring formation can be achieved via [2+1] cycloaddition using vinyl carbenes or Simmons–Smith reagents. The triazole moiety may be introduced via Huisgen cycloaddition (azide-alkyne) or condensation reactions. Lithium salt formation typically involves neutralization with LiOH.
  • Key Considerations : Monitor stereoselectivity during cyclopropane synthesis using chiral catalysts or chiral auxiliaries. Purity of intermediates should be verified via HPLC or NMR .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and quantify intact compound via validated HPLC methods.
  • Data Interpretation : Compare degradation profiles to structurally similar compounds (e.g., cyclopropane carboxylates in ) to identify labile functional groups (e.g., ester hydrolysis) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Confirm cyclopropane geometry (¹H NMR coupling constants: J = 5–10 Hz for cis-substituted cyclopropanes) and triazole proton assignments.
  • IR : Identify carboxylate (COO⁻) stretching bands (~1600 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
  • MS : Use high-resolution MS to verify molecular ion ([M+H]⁺) and lithium adducts .

Advanced Research Questions

Q. How can stereochemical purity of the (1R,2R)-configured cyclopropane be validated?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (as in for a related cyclopropane derivative).
  • Chiral HPLC : Compare retention times with enantiomeric standards. Use polarimetric detection for quantitative enantiomeric excess (ee) analysis.
    • Contradiction Analysis : Discrepancies between theoretical and observed optical rotation may indicate racemization during synthesis .

Q. What strategies resolve contradictions in reported bioactivity data for triazole-containing cyclopropane derivatives?

  • Methodology :

  • Replicate Assays : Test the compound in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Purity Verification : Ensure >95% purity via elemental analysis and LC-MS to exclude confounding impurities (e.g., highlights impurities in triazole synthesis).
    • Case Study : If enzyme inhibition varies between studies, re-evaluate assay conditions (e.g., ATP concentration in kinase assays) .

Q. How can computational modeling predict the lithium ion’s coordination behavior in this compound?

  • Methodology :

  • DFT Calculations : Model lithium’s binding affinity to the carboxylate and triazole groups. Compare with experimental data (e.g., conductivity measurements).
  • MD Simulations : Simulate solvation effects in polar solvents (e.g., water vs. DMSO) to assess ionic dissociation.
    • Validation : Cross-reference with crystallographic data from analogous lithium carboxylates .

Methodological Challenges and Solutions

Experimental Design for Assessing Hygroscopicity

  • Protocol : Expose the compound to controlled humidity (20–90% RH) in a dynamic vapor sorption (DVS) instrument. Measure mass changes over time.
  • Advanced Tip : Pair with TGA-DSC to correlate hygroscopicity with thermal stability .

Addressing Low Solubility in Biological Assays

  • Strategies :

  • Use co-solvents (e.g., DMSO ≤1%) with validation via cytotoxicity controls.
  • Prepare prodrugs (e.g., ester derivatives) for enhanced membrane permeability, referencing ’s esterification methods .

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